9H-carbazol-1-ol

Description

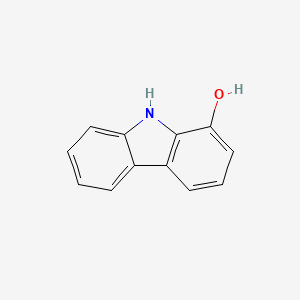

Structure

3D Structure

Propriétés

IUPAC Name |

9H-carbazol-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPAUIDFWFXLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210618 | |

| Record name | 1-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61601-54-5 | |

| Record name | 1-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 9h Carbazol 1 Ol

Direct Synthesis Approaches to 9H-Carbazol-1-ol

Chemical synthesis of this compound can be achieved through various methods, including catalyst-free reactions and oxidation of carbazole (B46965) precursors.

Catalyst-Free and Atom-Economic Methods

A notable advancement in the synthesis of carbazole derivatives involves a catalyst-free and atom-economic approach. The Diels-Alder reaction of 3-alkenyl indoles with a conjugated alkynyl ketone has been reported to produce various substituted 1-acetyl carbazoles in moderate to excellent yields. doi.org These resulting 1-acetyl carbazoles can then be efficiently converted to 1-hydroxyl carbazoles under mild conditions. doi.org

This method stands out for its efficiency and for proceeding without the need for a catalyst, which aligns with the principles of green chemistry by minimizing waste and avoiding the use of often expensive and toxic metal catalysts. doi.org The reaction is also described as atom-economic, meaning that a high proportion of the atoms from the reactants are incorporated into the final product. doi.org

| Reactant 1 | Reactant 2 | Product | Yield |

| 3-Alkenyl Indoles | Conjugated Alkynyl Ketone | 1-Acetyl Carbazoles | Moderate to Excellent |

| 1-Acetyl Carbazoles | m-chloroperbenzoic acid, sodium hydrogen phosphate, potassium hydroxide | 1-Hydroxyl Carbazoles | High |

Oxidation Reactions (e.g., from 9H-Carbazole-3,6-diamine)

Oxidation reactions provide another route to this compound. For instance, 9H-carbazole-3,6-diamine can be oxidized using agents like potassium permanganate (B83412) or chromium trioxide to yield this compound and 9H-carbazol-3-ol. smolecule.com This method involves the chemical transformation of a readily available carbazole derivative into the desired hydroxylated product.

Biosynthesis and Biotransformation Pathways of this compound

Biological methods, particularly those involving microorganisms, offer an alternative and often more selective approach to producing hydroxylated carbazoles.

Microbial Conversion of 9H-Carbazole to this compound

Numerous studies have demonstrated the capability of various bacteria to convert 9H-carbazole into its hydroxylated derivatives. In a significant study, 24 isolates of biphenyl-utilizing bacteria were investigated for their ability to produce these metabolites. researchgate.netnih.gov The primary products of this microbial conversion were identified as this compound and 9H-carbazol-3-ol. researchgate.netnih.gov Specifically, 15 of the bacterial strains were found to primarily convert 9H-carbazole into this compound. researchgate.netnih.gov

Investigation of Biphenyl-Utilizing Bacteria for Hydroxylation

The use of biphenyl-utilizing bacteria is a key strategy in the biotransformation of 9H-carbazole. researchgate.netnih.gov These bacteria possess dioxygenase enzymes that are induced by biphenyl (B1667301) and can co-metabolically hydroxylate the carbazole ring. researchgate.netnih.gov Research has shown that biphenyl-grown cells exhibit higher oxidation activities compared to cells grown on other substrates like organic acids or nutrient broth. researchgate.netnih.gov Strains such as Ralstonia sp. SBUG 290 and Pseudomonas putida B6-2 have been identified as effective in this biotransformation. researchgate.netsjtu.edu.cn The biphenyl 2,3-dioxygenase from Ralstonia sp. strain SBUG 290 has been specifically implicated in the hydroxylation of carbazole derivatives. nih.gov

Optimization of Biotransformation Parameters and Yields

Optimizing the conditions for biotransformation is crucial for maximizing the yield of this compound. One effective strategy is the co-cultivation of the bacterial strain with both biphenyl and 9H-carbazole. For example, the co-cultivation of Ralstonia sp. SBUG 290 with both compounds led to an enhanced yield of this compound. researchgate.netnih.gov This suggests that the presence of biphenyl induces the necessary enzymatic machinery for the efficient hydroxylation of the carbazole substrate. Further research into optimizing parameters such as substrate concentration, incubation time, and medium composition can lead to further improvements in product yields. researchgate.netresearchgate.net

| Bacterial Strain | Substrate(s) | Primary Product(s) | Key Findings |

| 15 of 24 biphenyl-utilizing isolates | 9H-Carbazole | This compound | Demonstrated widespread ability of these bacteria to hydroxylate carbazole. researchgate.netnih.gov |

| Ralstonia sp. SBUG 290 | 9H-Carbazole, Biphenyl | This compound | Co-cultivation with biphenyl enhanced the yield of this compound. researchgate.netnih.gov |

| Pseudomonas putida B6-2 | Aromatic compounds including 9H-carbazole | Hydroxylated derivatives | Possesses a wide range of catabolic pathways for aromatic compounds. sjtu.edu.cn |

Derivatization and Functionalization Strategies Involving this compound

The hydroxyl group and the carbazole nucleus of this compound are amenable to a wide range of chemical modifications. These transformations enable the introduction of various functional groups and the construction of intricate molecular architectures, thereby modulating the compound's physicochemical and biological properties.

Synthesis of Novel Carbazole Derivatives from this compound Precursors

The strategic manipulation of this compound and its precursors has yielded a plethora of novel carbazole derivatives. A common approach involves the N-alkylation or N-acylation of the carbazole nitrogen, followed by further modifications. For instance, carbazole can be reacted with chloroacetyl chloride to form 1-(9H-carbazol-9-yl)-2-chloroethanone, a key intermediate for further derivatization. bas.bg This intermediate can then undergo condensation reactions with various aminophenols to produce a series of carbazole analogues. bas.bg

Another synthetic route involves the condensation of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with different amino compounds to generate imino derivatives. mdpi.com These derivatives can then be subjected to cyclization reactions to form more complex heterocyclic systems. mdpi.com Furthermore, the acylation of 1,2,3,4-tetrahydro-9H-carbazole with reagents like succinoyl chloride or phenylacetyl chloride leads to the formation of azepine and 1,9-diphenyl acetyl derivatives, respectively. mdpi.com

Bacterial biotransformation also presents a method for producing hydroxylated carbazole derivatives. Certain biphenyl-utilizing bacteria can convert 9H-carbazole into this compound and 9H-carbazol-3-ol. researchgate.net The co-cultivation of Ralstonia sp. SBUG 290 with biphenyl and 9H-carbazole has been shown to enhance the yield of this compound. researchgate.net

Below is a table summarizing the synthesis of some novel carbazole derivatives:

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Carbazole | Chloroacetyl chloride, triethylamine, benzene | 1-(9H-carbazol-9-yl)-2-chloroethanone | Good | bas.bg |

| 1-(9H-carbazol-9-yl)-2-chloroethanone | 2-aminophenol, K2CO3, THF, reflux | 1-(9H-carbazol-9-yl)-2-(2-hydroxyphenylamino)ethanone | Not specified | bas.bg |

| 1,2,3,4-Tetrahydro-9H-carbazole | Acetyl chloride, glacial acetic acid, reflux | 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole | Not specified | mdpi.com |

| 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole | Thiourea, ethanol, NaOH, reflux | (E)-1-(1-(1,2,3,4-Tetrahydro-9H-carbazol-1-ylidene)ethyl)thiourea | Not specified | mdpi.com |

| 9H-Carbazole | Biphenyl-grown cells of Ralstonia sp. SBUG 290 | This compound | Enhanced | researchgate.net |

Regioselective Modifications and Substituent Effects

The regioselectivity of functionalization reactions on the carbazole ring is significantly influenced by the nature and position of substituents. For instance, in the synthesis of substituted 1-hydroxyl carbazoles from 3-(1-arylvinyl) indoles, electron-withdrawing groups at the 5-position of the indole (B1671886) ring, such as fluorine or cyano groups, can slightly decrease the reaction yield. doi.org Conversely, a fluorine atom at the 6-position of the indole results in an excellent yield of the corresponding carbazole product. doi.org

The substituent on the nitrogen atom of the carbazole ring also plays a crucial role in directing the regioselectivity of subsequent reactions. While the C3-functionalization of unsubstituted 9H-carbazoles often fails, N-alkyl and N-aryl substituted 9H-carbazoles promote C3-functionalization. sci-hub.se For example, 9-phenyl-9H-carbazole reacts smoothly to yield the C3-functionalized product in high yield. sci-hub.se In contrast, electron-withdrawing protecting groups on the nitrogen, such as tosyl (Ts), tert-butyloxycarbonyl (Boc), and carboxybenzyl (Cbz), completely inhibit the reaction. sci-hub.se

Computational studies have provided insights into the directing effects of substituents in bromination reactions. Electron-donating groups at the C4 position increase the activation energy for C3 bromination. The choice of solvent and brominating agent, such as N-bromosuccinimide (NBS), also affects the regioselectivity, with aprotic solvents favoring electrophilic aromatic substitution at the C3 position.

The introduction of substituents can also impact the physical properties of the resulting carbazole derivatives. For example, the presence of a methyl group at the 5-position of a pyrimidine-carbazole system enhances the steric hindrance between the carbazole and pyrimidine (B1678525) moieties, which is important for their photophysical properties. beilstein-journals.org Methoxy substituents have been shown to reduce the hole mobilities in carbazole-based compounds due to increased molecular polarity, an effect that can be mitigated by designing linear donor-acceptor-donor (D-A-D) architectures. rsc.org

The following table highlights the effect of substituents on the yield of carbazole synthesis:

| Indole Substrate Substituent | Product | Yield (%) | Reference |

| 5-F | 5-Fluoro-9H-carbazol-1-ol | Moderate | doi.org |

| 5-CN | 5-Cyano-9H-carbazol-1-ol | Moderate | doi.org |

| 6-F | 6-Fluoro-9H-carbazol-1-ol | Excellent | doi.org |

| 4-Cl | 4-Chloro-9H-carbazol-1-ol | 89 | doi.org |

| 6-Me | 6-Methyl-9H-carbazol-1-ol | Good | doi.org |

Formation of Complex Hybrid Structures (e.g., with Imidazole (B134444), Oxadiazole, Triazole, Pyrazole moieties)

The derivatization of this compound and its precursors extends to the synthesis of complex hybrid structures incorporating other heterocyclic rings like imidazole, oxadiazole, triazole, and pyrazole. These hybrid molecules often exhibit interesting biological activities and material properties.

Imidazole Hybrids: N-substituted carbazole-imidazole hybrids can be prepared by alkylating imidazole derivatives with N-alkyl bromide substituted carbazoles. nih.gov These hybrids can be further reacted with alkyl or phenacyl bromides to generate a wide array of N-substituted carbazole imidazolium (B1220033) salts in excellent yields. nih.gov Another approach involves a one-pot, four-component condensation of benzils, acetals, ammonium (B1175870) acetate, and primary amines, catalyzed by FeCl3/SiO2, to produce novel imidazole-carbazole hybrid compounds. nih.gov

Oxadiazole Hybrids: Carbazole-oxadiazole derivatives can be synthesized from 9H-carbazole through a multi-step process. researchgate.netuomosul.edu.iq This typically involves the conversion of carbazole to a carbohydrazide (B1668358) intermediate, which is then cyclized to form the 1,3,4-oxadiazole (B1194373) ring. uomosul.edu.iqglobalresearchonline.net For example, reacting (RS)-2-(6-chloro-9H-carbazol-2-yl)propane hydrazide with acyl chlorides, followed by treatment with phosphorus oxychloride, yields 1,3,4-oxadiazole derivatives. nih.gov

Triazole Hybrids: Carbazole-triazole hybrids can be synthesized by coupling benzofuran-based triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. mdpi.com Another route involves the reaction of a diazonium salt derived from 2-(9H-carbazol-9-yl)acetohydrazide with acetylacetone (B45752) or ethyl acetoacetate (B1235776) to form triazanylidene intermediates. arabjchem.org

Pyrazole Hybrids: The reaction of chalcone-like precursors, such as 3-(3-phenyl-1-oxy propen-1-yl)-9-ethyl carbazole, with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) leads to the formation of pyrazoline-containing carbazole derivatives. researchgate.netuobaghdad.edu.iq These pyrazolines can be further modified. For instance, treatment of a triazanylidene intermediate with phenylhydrazine can yield a pyrazol-3-one derivative fused to the carbazole system. arabjchem.org

A summary of synthetic routes to these hybrid structures is presented below:

| Heterocyclic Moiety | Synthetic Approach | Key Intermediates/Reagents | Reference |

| Imidazole | Alkylation of imidazole with N-alkyl bromide substituted carbazole | Imidazole, N-alkyl bromide substituted carbazole | nih.gov |

| Oxadiazole | Cyclization of carbohydrazide derivatives | 2-(9H-Carbazol-9-yl)acetohydrazide, triethyl orthoformate | globalresearchonline.net |

| Triazole | Coupling of benzofuran (B130515) triazoles with carbazole acetamide | Benzofuran triazole, 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide | mdpi.com |

| Pyrazole | Reaction of carbazole-based chalcones with hydrazine derivatives | 3-(3-Phenyl-1-oxy propen-1-yl)-9-ethyl carbazole, hydrazine hydrate | researchgate.netuobaghdad.edu.iq |

Spectroscopic Characterization and Structural Elucidation of 9h Carbazol 1 Ol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of carbazole (B46965) derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, while 2D-NMR techniques establish connectivity between them.

For the parent compound, 9H-carbazole , the ¹H NMR spectrum in DMSO shows distinct signals for the aromatic protons at approximately 8.10 ppm, 7.16 ppm, 7.39 ppm, and 7.50 ppm, with the N-H proton appearing at 11.21 ppm. chemicalbook.com In derivatives, these chemical shifts are influenced by the nature and position of substituents. For instance, in (9H-carbazol-1-yl)(phenyl)methanone, the proton signals are spread between 7.15 and 8.25 ppm, with the N-H proton shifting to 10.47 ppm. rsc.org Similarly, the ¹³C NMR spectrum of 9H-carbazole shows characteristic peaks that are altered upon substitution. nih.govspectrabase.com For example, the carbon signals for (9H-carbazol-1-yl)(phenyl)methanone appear in the range of 111.5 to 140.4 ppm, with the carbonyl carbon at 198.2 ppm. rsc.org

The analysis of various derivatives reveals specific patterns. In N-substituted carbazoles, such as 9-ethyl-9H-carbazole derivatives, the ethyl group protons give characteristic signals. researchgate.net The substituent effects are also evident in more complex structures, like carbazole-based oxazinane derivatives, where the chemical shifts provide insights into the conformation of the oxazinane ring. asianpubs.org 2D-NMR experiments, such as HMBC, are instrumental in assigning the signals of nitrogen atoms in complex triazole-containing carbazole derivatives. vibgyorpublishers.org Dynamic NMR analysis has also been used to investigate the stereodynamic properties of highly twisted carbazole-borane derivatives. unibo.it

Table 1: Selected ¹H NMR Data for 9H-carbazol-1-ol Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|

| 9-phenyl-9H-carbazole | CDCl₃ | 8.24 (d, J = 7.8 Hz, 2H), 7.71 – 7.60 (m, 4H), 7.58 – 7.45 (m, 5H), 7.38 (ddd, J = 7.9, 5.6, 2.4 Hz, 2H) | rsc.org |

| (9H-carbazol-1-yl)(phenyl)methanone | CDCl₃ | 7.15-7.19 (m, 1H), 7.23 (t, J = 7.3 Hz, 1H), 7.40- 7.55 (m, 5H), 7.73 (d, J = 7.6 Hz, 3H), 8.05 (d, J = 7.8 Hz, 1H), 8.25 (d, J = 7.5 Hz, 1H), 10.47 (s, 1H) | rsc.org |

| 6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholin-3-one | CDCl₃ | 8.16 (s, 1H), 6.6-8.25 (m, 11H), 4.4-4.6 (m, 4H), 4.35 (m, 1H), 3.8-4.0 (m, 2H), 2.3 (s, 3H) | asianpubs.org |

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 9-phenyl-9H-carbazole | CDCl₃ | 140.9, 137.7, 129.8, 127.4, 127.1, 125.9, 123.3, 120.3, 119.9, 109.7 | rsc.org |

| (9H-carbazol-1-yl)(phenyl)methanone | CDCl₃ | 111.5, 118.1, 118.6, 120.3, 120.5, 122.4, 125.2, 126.1, 126.8, 128.4, 129.5, 130.9, 131.6, 139.2, 140.1, 140.4, 198.2 | rsc.org |

| 3,6-Diiodo-9-acetyl-9H-carbazole | CDCl₃ | 137.95, 136.47, 128.99, 127.19, 118.01, 87.60, 27.68 | rsc.org |

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying functional groups within a molecule. For this compound and its derivatives, the IR spectra typically show a characteristic N-H stretching vibration for the carbazole ring around 3400 cm⁻¹. asianpubs.orgrsc.org The O-H stretching vibration of the hydroxyl group is also a key feature.

In derivatives, other characteristic bands appear. For example, carbonyl (C=O) stretching vibrations are observed in compounds like (9H-carbazol-1-yl)(phenyl)methanone and other amide or ester derivatives, typically in the range of 1650-1750 cm⁻¹. rsc.orgasianpubs.orguomosul.edu.iq In 1,3,4-oxadiazole (B1194373) derivatives of carbazole, the C=N stretching vibration is also identifiable. uomosul.edu.iq The spectra of N-substituted carbazoles show the disappearance of the N-H stretch, which is replaced by vibrations corresponding to the substituent. mdpi.com Computational studies have been used to calculate the vibrational frequencies of carbazole derivatives, showing good correlation with experimental data. rsc.org

Table 3: Key IR Absorption Bands for this compound and its Derivatives

| Compound/Derivative Type | Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| 9H-Carbazole | N-H Stretch | ~3412 | rsc.org |

| 3-Hydroxycarbazole | O-H Stretch | Not specified | nih.gov |

| Carbazole amides/hydrazides | C=O Stretch | 1654-1674 | uomosul.edu.iq |

| 6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholin-3-one | N-H Stretch, C=O Stretch | 3269, 1665 | asianpubs.org |

| 9-Acetyl-3,6-diiodo-9H-carbazole | C=O Stretch | 1703 | rsc.org |

Mass spectrometry (MS) and its various hyphenated techniques are essential for determining the molecular weight and fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which aids in determining the elemental composition. rsc.orgrsc.org

GC-MS analysis has been reported for this compound and some of its derivatives, providing information on their fragmentation under electron impact. nih.govnih.gov LC-MS is particularly useful for analyzing more polar or thermally labile derivatives. hmdb.caresearchgate.net Time-of-flight (TOF) mass spectrometry has been employed to elucidate the phototransformation products of related compounds, demonstrating its utility in identifying complex mixtures of carbazole derivatives. nih.gov Various ionization techniques, including Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB), have been utilized depending on the nature of the derivative being analyzed. rsc.orgnih.govmdpi.com

Table 4: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Technique | [M+H]⁺ or M⁺ (m/z) Calculated | [M+H]⁺ or M⁺ (m/z) Found | Reference |

|---|---|---|---|---|

| 9-(p-tolyl)-9H-carbazole | HRMS (ESI) | 258.1277 | 258.1272 | rsc.org |

| (6-Bromo-9H-pyrido[3,4-b]indol-1-yl)(phenyl)methanone | ESI-HRMS | 351.0133 | 351.0135 | rsc.org |

| N-(2-Bromo-5-chlorophenyl)-4-methylbenzenesulfonamide | HRMS (ESI) | 383.9252 (M+Na)⁺ | 383.9251 (M+Na)⁺ | rsc.org |

| 4-(4-p-Tolyl-morpholin-2-ylmethoxy)-9H-carbazole | MS | 373 | Not specified | asianpubs.org |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The UV-Vis spectra of carbazole derivatives are characterized by absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.net The position and intensity of these bands are influenced by the substituents on the carbazole ring. For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. This technique is particularly useful for studying the photophysical properties of carbazole derivatives designed for applications in materials science, such as in dye-sensitized solar cells. sciengine.com

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. This technique has been used to unambiguously determine the three-dimensional structure of several carbazole derivatives. nih.gov For instance, the crystal structure of 3-(9H-Carbazol-9-yl)propan-1-ol reveals a monoclinic crystal system and the planarity of the tricyclic carbazole unit. nih.gov The crystal packing is stabilized by hydrogen bonding interactions. nih.gov X-ray diffraction has also been used to confirm the configuration of reaction products and to study the solid-state packing of carbazole derivatives, which is important for understanding their properties in materials. preprints.org

Table 5: Crystallographic Data for a this compound Derivative

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 3-(9H-Carbazol-9-yl)propan-1-ol | C₁₅H₁₅NO | Monoclinic | Not specified | a = 5.2930 Å, b = 12.5935 Å, c = 17.954 Å, β = 97.778° | nih.gov |

| 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole monohydrate | C₂₆H₁₇N₃O | Monoclinic | P2₁/n | a = 9.0349 Å, b = 25.4077 Å, c = 17.7142 Å, β = 97.260° | preprints.org |

UV-Visible Spectroscopy

Correlation of Experimental and Computational Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data. By calculating theoretical spectra, researchers can gain a deeper understanding of the experimental results and aid in their interpretation.

DFT calculations have been successfully used to predict the ¹³C NMR chemical shifts of halogenated carbazole derivatives, taking into account relativistic effects for heavier halogens. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, and the results often show good agreement with experimental values. researchgate.net Similarly, theoretical calculations of IR and UV-Vis spectra can help in the assignment of vibrational modes and electronic transitions. rsc.orgresearchgate.net For instance, Time-Dependent DFT (TD-DFT) is used to compute electronic absorption spectra. researchgate.net The correlation between experimental and computational data provides a powerful approach for the comprehensive structural and electronic characterization of this compound and its derivatives. researchgate.netnajah.edu

Computational Chemistry and Molecular Modeling of 9h Carbazol 1 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For carbazole (B46965) derivatives, DFT studies, particularly using the B3LYP functional, are instrumental in understanding their geometry, electronic properties, and vibrational frequencies. najah.eduksu.edu.sanih.govnajah.edunih.govdoi.org

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. Following optimization, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. libretexts.org A smaller gap suggests higher reactivity and lower stability. researchgate.net

Table 1: Calculated HOMO-LUMO Energy Gaps for Selected Carbazole Derivatives This table presents data for related carbazole derivatives to illustrate typical energy gap values, as specific data for 9H-carbazol-1-ol is not available in the cited literature.

| Compound/System | Calculation Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 5,5′-bis[5-(9-decyl-9H-carbazol-3-yl)thien-2-yl]-4H,4′H-[3,3′-bi(1,2,6-thiadiazine)]-4,4′-dione | Electrochemical | -5.69 | -3.66 | 2.03 | mdpi.com |

| Carbazole-based D-A-D Compound 1 | DFT | - | - | 3.42 | nankai.edu.cn |

| Carbazole-based D-A-D Compound 2 | DFT | - | - | 2.50 | nankai.edu.cn |

| Carbazole-based D-A-D Compound 3 | DFT | - | - | 2.79 | nankai.edu.cn |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For carbazole derivatives, MEP analyses have been performed to understand their chemical reactivity. najah.eduksu.edu.sanajah.edu For example, in a study of a Schiff base derivative of 9-ethyl-9H-carbazole, MEP calculations were part of the computational characterization. ksu.edu.sanajah.edu Similarly, MEP maps have been used to analyze self-assembled monolayers of carbazole-based compounds on surfaces. researchgate.net These studies help in identifying the reactive sites within the carbazole scaffold.

Theoretical vibrational spectra, particularly infrared (IR) spectra, can be calculated using DFT methods like B3LYP. These calculated spectra are often compared with experimental FT-IR data to confirm the molecular structure and assign vibrational modes. nih.gov For complex molecules, this comparison is crucial for accurate spectral interpretation.

In studies of carbazole derivatives, the B3LYP functional combined with basis sets like 6-311++G(d) has been successfully used to calculate vibrational frequencies. najah.edunajah.edu For instance, in the analysis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, the calculated DFT-IR spectrum confirmed the experimental findings, with key functional group frequencies being compared. najah.edu Similarly, for carvedilol, which contains a 1-(9H-carbazol-4-yloxy) moiety, quantum chemical calculations at the B3LYP/6–31G(d,p) level were used to analyze its vibrational spectra. mdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Carbazole Derivative This table shows data for 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol as an example of IR-B3LYP calculations on a related structure.

| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated DFT-B3LYP (cm⁻¹) | Reference |

|---|---|---|---|

| O-H stretch | 3240 | 3620 | najah.edu |

| C-H aromatic stretch | 3110 | 3250 | najah.edu |

| C-H aliphatic stretch | 2910 | 2950 | najah.edu |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with their environment. tsukuba.ac.jp

For carbazole-containing systems, all-atom MD simulations have been used to investigate the behavior of neuroprotective N-alkyl-9H-carbazole derivatives at octanol/water interfaces. researchgate.net These simulations revealed how biologically active molecules migrate between phases, highlighting the importance of specific structural features like dibromo substituents for hydrophobicity. researchgate.net In another study, MD simulations were used to understand the binding interactions of novel N-substituted carbazole derivatives with acetylcholinesterase (AChE), a target for Alzheimer's disease therapy. researchgate.net

Quantum Chemical Calculations for Reactivity and Properties

Quantum chemical calculations, including DFT, are fundamental in predicting the reactivity and various properties of molecules. researchgate.net These calculations can determine parameters such as ionization potential, electron affinity, and global reactivity descriptors, which help in understanding the chemical behavior of compounds like this compound.

For example, quantum chemical methods have been applied to study the electronic and optical properties of fluorene/carbazole copolymers, revealing that the incorporation of carbazole units can improve the hole injection properties. nih.gov Furthermore, such calculations are used to design novel dyes for dye-sensitized solar cells (DSSCs), where the carbazole moiety acts as an electron donor. chemmethod.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools in SAR studies.

For carbazole derivatives, SAR studies have been crucial in identifying key structural features responsible for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. jpionline.orgijrpc.commdpi.com For instance, SAR studies on synthetic carbazoles revealed that those with an N-substituted sulfonyl group exhibited better anticancer activity. ijrpc.com Molecular docking, a common computational technique in SAR, has been used to predict the binding modes of carbazole derivatives to biological targets like topoisomerases and actin, providing insights into their mechanism of action at a molecular level. mdpi.com

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unpad.ac.id This method is instrumental in drug discovery for forecasting the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecular target, typically a protein. unpad.ac.id While direct molecular docking studies specifically featuring this compound are not extensively documented in scientific literature, a significant body of research exists on structurally related carbazole derivatives. These studies provide crucial insights into how the fundamental carbazole scaffold, which is the core of this compound, interacts with a wide array of biological targets, suggesting its potential therapeutic relevance. The findings from these analogous compounds illuminate the binding modes and potential efficacy of the carbazole family against various diseases.

Docking Studies on Anticancer Targets

The carbazole nucleus is a key pharmacophore in the design of anticancer agents. Molecular docking studies have explored the interactions of various carbazole derivatives with proteins that are critical in cancer progression, such as receptor tyrosine kinases, topoisomerases, and tubulin.

For instance, a series of 5,8-dimethyl-9H-carbazole derivatives were assessed for their ability to bind human topoisomerases I and II (hTopo I and II) and actin. nih.gov Using Autodock, these simulations predicted that the compounds could bind to both topoisomerase enzymes at different sites and with varying modes. nih.gov Similarly, naturally occurring carbazole alkaloids like Koenigicine, Koenigine, Mahanine, and Mukonicine have been docked against targets relevant to Triple-Negative Breast Cancer (TNBC), including Epidermal Growth Factor Receptor (EGFR), Matrix Metalloproteinase-9 (MMP9), Matrix Metalloproteinase-13 (MMP13), and Nudix Hydrolase 5 (NUDT5). The results showed strong binding affinities, with Mahanine exhibiting particularly high scores of -9.9 kcal/mol for EGFR and -9.8 kcal/mol for NUDT5, indicating potent inhibitory potential. jebas.org The primary forces stabilizing these interactions were identified as hydrogen bonds, van der Waals forces, and various alkyl and π-alkyl interactions. jebas.org

Further studies on pyrrolidinyl-carbazole and pyrano[3,2-c]carbazole derivatives revealed their potential to interact with the colchicine (B1669291) binding site of tubulin, a well-known target for anticancer drugs. ingentaconnect.comeurekaselect.com These findings suggest that the carbazole scaffold is a versatile structure for developing novel anticancer therapeutics.

| Carbazole Derivative Type | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Mahanine (Carbazole Alkaloid) | EGFR | -9.9 | Not specified | jebas.org |

| Mahanine (Carbazole Alkaloid) | NUDT5 | -9.8 | Not specified | jebas.org |

| Koenigicine (Carbazole Alkaloid) | EGFR | -9.2 | Not specified | jebas.org |

| 7-hydroxyheptaphylline (Carbazole Alkaloid) | EGFR | -8.3 | Not specified | unpad.ac.idunpad.ac.id |

| Pyrrolidinyl-carbazole derivatives | Tubulin (Colchicine site) | Not specified | Not specified | ingentaconnect.comeurekaselect.com |

| 5,8-Dimethyl-9H-carbazole derivatives | Human Topoisomerase I & II | Not specified | Not specified | nih.gov |

Docking Studies on Antimicrobial Targets

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. The carbazole scaffold has been a promising starting point for this endeavor. Molecular docking has been employed to investigate the binding of carbazole derivatives to essential microbial enzymes.

In one study, novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules were synthesized and docked against the Mycobacterium P450DM enzyme. nih.gov The analysis revealed a strong interaction between the most potent compound and the enzyme's active site, driven primarily by hydrogen bonds involving the molecule's β-hydroxyl and ether groups. nih.gov Another investigation focused on a carbazole alkaloid and coumarins isolated from Clausena anisata, docking them against bacterial DNA Gyrase B and the LasR protein, a key regulator in P. aeruginosa quorum sensing. dovepress.com The carbazole alkaloid showed a binding affinity of -7.2 kcal/mol with DNA gyrase B, comparable to the drug ciprofloxacin, and an even stronger affinity of -8.9 kcal/mol with the LasR binding domain. dovepress.com The interactions with DNA gyrase B were characterized by hydrogen bonds with residues such as ARG-76 and ASN-46. dovepress.com

| Carbazole Derivative Type | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Carbazole alkaloid from Clausena anisata | DNA Gyrase B (6F86) | -7.2 | ARG-76, ASN-46, GLY-77 | dovepress.com |

| Carbazole alkaloid from Clausena anisata | LasR binding domain (2UV0) | -8.9 | Not specified | dovepress.com |

| 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid (Compound 10e) | Mycobacterium P450DM | Not specified | Interaction via β-hydroxyl and ether groups | nih.gov |

| 4-hydroxycarbazole derivatives | DNA gyrase B (1KZN) | -4.46 to -5.70 | Not specified | researchgate.net |

Docking Studies on Antidiabetic and Anti-inflammatory Targets

Chronic diseases like diabetes and inflammation are major areas of drug research. Carbazole derivatives have been evaluated computationally for their potential to inhibit key enzymes in these pathways.

A study on a carbazole-pyranocoumarin conjugate, Carbazomarin-C, investigated its inhibitory potential against α-glucosidase, an enzyme targeted in type 2 diabetes management. espublisher.com The docking results indicated a superior binding free energy for Carbazomarin-C (-6.10 kcal/mol) compared to the standard drug acarbose (B1664774) (-4.48 kcal/mol), suggesting a higher inhibitory efficiency. espublisher.com Similarly, carbazole-linked 1,2,4-triazole-thione derivatives were evaluated against α-amylase and α-glucosidase, with the most active compound showing significant inhibitory potential, which was supported by docking studies that elucidated the binding interactions within the enzymes' active sites. acs.org

For anti-inflammatory applications, a newly synthesized Schiff base, N'-((9-ethyl-9H-carbazol-1-yl)methylene)naphthalene-2-sulfonohydrazide, was evaluated in silico against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These computational analyses are crucial for predicting the anti-inflammatory capabilities of new carbazole-based compounds.

| Carbazole Derivative Type | Protein Target | Binding Energy (kcal/mol) | Key Features | Reference |

|---|---|---|---|---|

| Carbazomarin-C (Carbazole-pyranocoumarin) | α-glucosidase | -6.10 | Better binding than acarbose (-4.48 kcal/mol) | espublisher.com |

| Carbazole-based bis-thiosemicarbazones | α-glucosidase | Not specified | Interaction with His, Asp, Tyr, Trp residues | researchgate.net |

| Carbazole-linked 1,2,4-triazole-thiones | α-amylase & α-glucosidase | Not specified | Elucidated binding interactions of active derivatives | acs.org |

| N'-((9-ethyl-9H-carbazol-1-yl)methylene)naphthalene-2-sulfonohydrazide | COX/LOX | Not specified | Evaluated for anti-inflammatory potential |

Biological and Pharmacological Research Applications of 9h Carbazol 1 Ol and Its Derivatives

Anticancer and Antitumor Activities

Carbazole (B46965) derivatives have been a focal point of anticancer research for decades, showing promise against a variety of cancer types. researchgate.net Their multifaceted mechanisms of action contribute to their potential as therapeutic agents.

Mechanisms of Action (e.g., DNA and Topoisomerase Interaction, STAT Inhibition)

A primary mechanism by which carbazole derivatives exert their anticancer effects is through interaction with DNA and critical enzymes involved in DNA replication and maintenance. unibas.it Many carbazole-based compounds function as DNA intercalating agents, inserting themselves between the base pairs of the DNA helix. unibas.it This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death.

Furthermore, these compounds are known to inhibit topoisomerases, which are enzymes essential for managing the topological state of DNA during various cellular processes. nih.govresearchgate.net For instance, some carbazole derivatives act as topoisomerase II inhibitors, preventing the enzyme from re-ligating double-strand breaks it creates, which leads to the accumulation of DNA damage and triggers apoptosis. unibas.itresearchgate.net The FDA-approved drug Celiptium, a topoisomerase II inhibitor, validates the therapeutic potential of the carbazole scaffold. vulcanchem.com

Another significant mechanism is the inhibition of the Signal Transducer and Activator of Transcription (STAT) signaling pathways, particularly STAT3. mdpi.comencyclopedia.pub The JAK/STAT pathway is crucial for cell proliferation, differentiation, and apoptosis, and its aberrant activation is a hallmark of many cancers. mdpi.comnih.gov Carbazole derivatives have been shown to inhibit STAT3 phosphorylation, thereby blocking its downstream signaling and suppressing tumor growth. mdpi.comencyclopedia.pub Some derivatives may also indirectly inhibit STAT3 by hampering the activation of small GTPase rac, which influences STAT3 transcription. mdpi.com

Efficacy against Various Cancer Cell Lines (e.g., Breast, Lung, Colon, Leukemia)

The anticancer potential of 9H-carbazol-1-ol and its derivatives has been demonstrated across a broad spectrum of cancer cell lines. Research has shown their efficacy against breast, lung, colon, and leukemia cells, among others. mdpi.comunibas.it

For example, a novel synthetic carbazole derivative, HYL-6d, has shown effectiveness against the human breast cancer cell line MCF-7. unibas.it Other derivatives have exhibited potent antiproliferative activity against various breast cancer cell lines, including the triple-negative MDA-MB-231. nih.govmdpi.com In lung cancer, certain substituted carbazole derivatives have shown significant antiproliferative activity towards A549 and LLC cell lines. mdpi.com

Derivatives have also been found to be potent against colon cancer cell lines like HCT116 and leukemia cell lines such as HL-60. researchgate.netunibas.it The natural pyranocarbazole alkaloid mahanine, which contains a carbazole core, has demonstrated anticancer effects in human leukemic HL-60 cells. researchgate.net Furthermore, studies have reported the activity of carbazole derivatives against gastric adenocarcinoma (7901), human melanoma (A875), and pancreatic carcinoma (Panc1) cell lines. frontiersin.org

Table 1: Anticancer Activity of Selected Carbazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity/IC50 Value | Source |

|---|---|---|---|

| HYL-6d | MCF-7 (Breast) | Effective antitumor agent | unibas.it |

| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile | A549 and LLC (Lung) | IC50: 13.6 µM (A549), 16.4 µM (LLC) | mdpi.com |

| N-(6-bromo-1,4-dimethyl-9H-carbazol-3-yl)-N'-(pent-3-yl)-guanidine | MCF-7 (Breast), HCT116 (Colon), PC3 (Prostate) | Potent antiproliferative activity | unibas.it |

| 5,8-dimethyl-9H-carbazol-3-ol | MCF-7 (Breast) | Antiproliferative activity at submicromolar concentrations | unibas.it |

| 5,8-Dimethyl-9H-carbazole derivative 4 | MDA-MB-231 (Triple-negative breast cancer) | IC50: 0.73 ± 0.74 µM | mdpi.com |

| Carbazole derivative 14a | 7901 (Gastric adenocarcinoma), A875 (Human melanoma) | IC50: 11.8 ± 1.26 µM (7901), 9.77 ± 8.32 µM (A875) | frontiersin.org |

| Mahanine | HL-60 (Leukemia) | Induces apoptosis | researchgate.net |

| 3-Bromo-9H-carbazol-4-ol derivative | MCF7 (Breast) | IC50: ~12 nM |

Induction of Apoptosis and Cell Cycle Arrest

A key outcome of the anticancer activity of carbazole derivatives is the induction of programmed cell death, or apoptosis, in cancer cells. unibas.itnih.gov This process is often triggered by the DNA damage caused by these compounds. unibas.it The activation of caspase pathways is a common feature of apoptosis induced by carbazole derivatives. For instance, a derivative of 3-bromo-9H-carbazol-4-ol was found to induce apoptosis in breast cancer cells through the activation of caspases.

In addition to apoptosis, carbazole derivatives can cause cell cycle arrest, halting the proliferation of cancer cells at specific phases. ijrpc.comunibas.it This allows time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated. For example, the derivative HYL-6d was shown to cause cell cycle arrest in MCF-7 breast cancer cells. unibas.it Another compound, 1-(butylamnio)-3-(3,6-dichloro-9-yl) propan-2-ol, was found to induce G2 phase cell cycle arrest in HeLa cells. ijrpc.com Symmetrically substituted carbazole derivatives have been observed to cause G0/G1 phase arrest in A549 and MCF-7 cells. researchgate.net

Targeting Specific Pathways (e.g., JAK/STAT Pathway, GPCRs, Kinase Inhibition)

Beyond direct DNA interaction, carbazole derivatives target specific signaling pathways that are often dysregulated in cancer. As previously mentioned, the JAK/STAT pathway is a prime target. mdpi.commdpi.com By inhibiting this pathway, these compounds can disrupt the signaling networks that promote cancer cell survival and proliferation. mdpi.comencyclopedia.pub

Carbazole derivatives also show potential as ligands for G-protein coupled receptors (GPCRs), which are involved in a multitude of cellular processes and are implicated in cancer. google.com Some novel tetrahydrocarbazole derivatives have been developed as GPCR ligands for the treatment of various conditions. google.com

Furthermore, kinase inhibition is another important mechanism of action for carbazole-based compounds. vulcanchem.com The FDA-approved drug Midostaurin is a protein kinase inhibitor, highlighting the potential of the carbazole scaffold in this area. vulcanchem.com Carbazoles have been investigated for their ability to inhibit various kinases, including those involved in cell cycle regulation and signal transduction. researchgate.net

Antimicrobial Activities (Antibacterial and Antifungal)

In addition to their anticancer properties, carbazole derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi, including drug-resistant strains. researchgate.netmdpi.comnih.gov This makes them promising candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. researchgate.net

Natural carbazole alkaloids and their synthetic derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.comlmaleidykla.lt For example, derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Escherichia coli. researchgate.netmdpi.com They have also been found to be effective against fungal pathogens like Candida albicans and Aspergillus flavus. mdpi.com

Table 2: Antimicrobial Activity of Selected Carbazole Derivatives

| Compound/Derivative | Target Microorganism | Activity/MIC Value | Source |

|---|---|---|---|

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus aureus | MIC: 32 µg/mL | mdpi.com |

| 3-Cyano-9H-carbazole | Bacillus subtilis | MIC: 31.25 µg/ml | lmaleidykla.lt |

| 3-Iodo-9H-carbazole | Bacillus subtilis | MIC: 31.25 µg/ml | lmaleidykla.lt |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | MIC: 31.25 µg/ml | lmaleidykla.lt |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2 | Candida albicans | >60% inhibition at 64 µg/mL | mdpi.com |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 4 | Aspergillus flavus | >60% inhibition at 64 µg/mL | mdpi.com |

| 9H-carbazole-based azole derivative 8 | S. aureus, E. coli, C. albicans, A. fumigatus | MIC: 1.1 µg/ml (S. aureus), 6.4 µg/ml (E. coli), 9.6 µg/ml (C. albicans), 10.3 µg/ml (A. fumigatus) | mdpi.com |

Mechanisms of Action (e.g., Membrane Permeability, DNA Gyrase Interaction)

The antimicrobial mechanisms of carbazole derivatives are varied. One proposed mechanism involves interaction with bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. researchgate.net By forming non-covalent bonds with this enzyme, carbazole derivatives can inhibit its function, leading to bacterial cell death. researchgate.net

Another potential mechanism is the disruption of the microbial cell membrane. Some carbazole derivatives may alter membrane permeability, leading to the leakage of essential cellular components and ultimately cell lysis. The ability to disrupt cell membrane integrity is a key attribute for broad-spectrum antimicrobial agents. Further research is ongoing to fully elucidate the diverse ways in which these compounds exert their antimicrobial effects.

Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

Derivatives of this compound have demonstrated significant antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. Research has particularly focused on their efficacy against clinically relevant strains such as Staphylococcus aureus, Escherichia coli, and the resilient Mycobacterium tuberculosis.

Staphylococcus aureus, a major cause of skin and soft tissue infections, has been a key target for carbazole derivatives. Studies have shown that certain carbazole alkaloids and their synthetic analogues exhibit potent activity against S. aureus. For instance, carbazole alkaloids isolated from Murraya koenigii leaves demonstrated high activity against S. aureus, with minimum inhibitory concentrations (MICs) as low as 25 µg/mL. nih.gov Newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have also shown effective inhibition of S. aureus growth, with some compounds causing over 60% inhibition at a concentration of 16 µg/mL. mdpi.com

The activity of carbazole derivatives extends to Gram-negative bacteria like Escherichia coli. While some studies report that Gram-negative strains are more resistant to these compounds, specific derivatives have shown notable efficacy. mdpi.com For example, a chloro-substituted carbazole derivative demonstrated outstanding antimicrobial activity against E. coli. nih.gov Furthermore, some carbazole chalcones have exhibited good antibacterial activity selectively against E. coli. nih.gov

In the fight against tuberculosis, carbazole derivatives have emerged as a promising class of compounds. Several studies have highlighted their potent in vitro activity against Mycobacterium tuberculosis H37Rv. ijrpc.com For instance, a series of carbazole-tethered pyrrole (B145914) derivatives were designed, and one compound, Dimethyl 1-(4-fluorophenyl)-4-(9-methyl-9H-carbazole-3-yl)-1H-pyrrole-2,3-dicarboxylate, was found to be highly active with a MIC of 3.13 µg/ml and low cytotoxicity. ijrpc.com Another study on carbazole-thiazoles identified a compound with promising anti-mycobacterial activity. ijrpc.com Furthermore, research has identified carbazole derivatives as a new class of M. tuberculosis DNA gyrase ATPase inhibitors, a crucial enzyme for bacterial survival. nih.govacs.org

| Bacterial Strain | Derivative Type | Key Finding | Reference |

|---|---|---|---|

| Staphylococcus aureus | Natural Carbazole Alkaloids | MIC of 25 µg/mL. | nih.gov |

| Staphylococcus aureus | Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | >60% growth inhibition at 16 µg/mL. | mdpi.com |

| Escherichia coli | Chloro-substituted carbazole | Outstanding antimicrobial activity. | nih.gov |

| Mycobacterium tuberculosis H37Rv | Carbazole-tethered pyrrole | MIC of 3.13 µg/ml. | ijrpc.com |

| Mycobacterium tuberculosis | Carbazole derivatives | Inhibition of DNA gyrase ATPase. | nih.govacs.org |

Activity against Fungal Strains (e.g., Candida albicans)

The antifungal potential of this compound derivatives has been extensively investigated, with a particular focus on Candida albicans, a common opportunistic fungal pathogen in humans. The rise of drug-resistant fungal infections has spurred the search for novel antifungal agents, and carbazole derivatives have shown considerable promise. rhhz.netmdpi.com

Several studies have reported the potent activity of these compounds against various Candida species. For example, the aromatization of a tetrahydrocarbazole core to a carbazole led to an increase in antifungal activity, with one derivative showing potent activity against Candida albicans, Candida parapsilosis, and Candida glabrata. rhhz.net Similarly, newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives demonstrated significant inhibition of C. albicans growth, with some compounds causing over 60% inhibition at a concentration of 64 µg/mL. mdpi.com

Research has also explored the mechanism of action of these antifungal carbazole derivatives. One study showed that certain carbazole compounds attenuate the pathogenicity of C. albicans by inhibiting the Ras1/MAPK pathway, which is crucial for the fungus's morphogenesis and virulence. mdpi.comresearchgate.net This inhibition was observed at both the protein and RNA levels of genes related to this pathway. mdpi.com Furthermore, some N-alkylated 3,6-dihalogenocarbazoles have been identified as fungicidal against C. albicans and the emerging pathogen C. glabrata. researchgate.net

| Fungal Strain | Derivative Type | Key Finding | Reference |

|---|---|---|---|

| Candida albicans | Aromatized tetrahydrocarbazole | Potent activity with MIC of 16 mg/mL. | rhhz.net |

| Candida albicans | Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole | >60% growth inhibition at 64 µg/mL. | mdpi.com |

| Candida albicans | Carbazole derivatives | Inhibition of Ras1/MAPK pathway. | mdpi.comresearchgate.net |

| Candida albicans | N-alkylated 3,6-dihalogenocarbazoles | Fungicidal activity. | researchgate.net |

Drug Resistance Mitigation Strategies

The increasing prevalence of antimicrobial resistance is a major global health concern, necessitating the development of new therapeutic strategies. nih.gov Carbazole derivatives are being explored not only as standalone antimicrobial agents but also for their potential to overcome existing drug resistance mechanisms in pathogens.

One of the key strategies involves targeting essential bacterial enzymes that are different from the targets of current antibiotics. As mentioned previously, carbazole derivatives have been identified as inhibitors of Mycobacterium tuberculosis DNA gyrase ATPase. nih.govacs.org This enzyme is a novel target, and its inhibition presents a promising approach to combat drug-resistant strains of tuberculosis. The development of compounds that act on new targets is a critical strategy to circumvent resistance that has developed to conventional drugs. nih.gov

Furthermore, the introduction of a phenyl or thiazole (B1198619) ring to the carbazole structure has been shown to improve antimicrobial activity. mdpi.com This structural modification can enhance the compound's efficacy and potentially overcome resistance mechanisms. The ability to easily introduce various functional groups into the rigid carbazole ring allows for the design and synthesis of new bioactive compounds with improved potency against resistant strains. lmaleidykla.lt Research into carbazole derivatives also focuses on their ability to act as efflux pump inhibitors, a common mechanism of drug resistance in bacteria, although more specific studies on this compound derivatives in this role are needed.

Anti-inflammatory and Antioxidative Properties

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Derivatives of this compound have demonstrated significant anti-inflammatory and antioxidant activities, making them attractive candidates for therapeutic development. ontosight.ainih.govscirp.org

The anti-inflammatory effects of carbazole derivatives have been linked to their ability to modulate key inflammatory pathways. For instance, some derivatives have been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines like TNF-α. researchgate.netresearchgate.net Natural carbazole alkaloids, such as those isolated from Murraya koenigii, have also exhibited strong anti-inflammatory effects by reducing the production of TNF-α and IL-6. nih.gov

The antioxidant properties of carbazole derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress. ontosight.ainih.gov N-substituted carbazoles, in particular, have shown potent neuroprotective effects that may result from their antioxidative activity through a glutathione (B108866) (GSH)-independent mechanism. nih.gov Studies on various carbazole derivatives have confirmed their ability to inhibit lipid peroxidation and influence processes involving free-radical injury. scirp.org The antioxidant potential of these compounds is a key aspect of their neuroprotective and other pharmacological activities. nih.gov

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. Carbazole derivatives have emerged as a promising class of neuroprotective agents due to their multifaceted mechanisms of action. nih.govmdpi.com

The neuroprotective potential of these compounds is often linked to their antioxidant and anti-inflammatory properties, which help in mitigating the oxidative stress and neuroinflammation associated with neurodegeneration. nih.govresearchgate.net Research has shown that carbazole compounds can reduce oxidative stress, inhibit apoptosis (programmed cell death), and promote neuroregeneration in preclinical models. nih.govresearchgate.net

Specific carbazole derivatives have been found to protect neuronal cells from damage. For example, an aminopropyl carbazole derivative, P7C3, and its analogues have been shown to protect developing neurons and mature neurons in models of hippocampal neurogenesis and Parkinson's disease, respectively. biomolther.org These compounds can cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. mdpi.com Furthermore, certain N-substituted carbazoles have demonstrated significant neuroprotective activity, with the presence of a bulky substituent at the N-position being favorable for this effect. nih.gov The neuroprotective efficacy of these compounds often involves the activation of pro-survival signaling pathways like the PI3K/Akt pathway. researchgate.net

Anticonvulsant, Antihistaminic, Antidiabetic, and Psychotropic Activities

The versatile scaffold of this compound has led to the development of derivatives with a broad spectrum of pharmacological activities beyond those previously discussed. These include anticonvulsant, antihistaminic, antidiabetic, and psychotropic effects. nih.govresearchgate.net

Anticonvulsant Activity: Several carbazole-containing compounds have been investigated for their potential in treating epilepsy. nih.gov For example, Schiff base derivatives of 2-chloro-9H-carbazole-3-carbaldehyde have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing a response comparable to the standard drug phenytoin (B1677684) in the Maximal Electroshock (MES) model. nih.gov

Antihistaminic Activity: The carbazole nucleus is a feature in some compounds with antihistaminic properties, suggesting its potential as a scaffold for developing new treatments for allergic conditions. nih.govresearchgate.net

Antidiabetic Activity: Carbazole derivatives have shown potential in managing diabetes by inhibiting key enzymes involved in carbohydrate metabolism. ajol.info Studies have demonstrated that alkyl carbazole compounds can inhibit alpha-amylase activity, with the inhibitory effect being proportional to the length of the alkyl chain. ajol.info Some derivatives also show inhibitory effects on alpha-glucosidase. ajol.info These findings suggest that carbazole derivatives could help in reducing postprandial hyperglycemia.

Psychotropic Activity: The structural features of carbazole have been incorporated into compounds with psychotropic properties, indicating their potential for the development of drugs for various mental health disorders. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Butyrylcholinesterase, Tyrosinase, Glutathione Reductase)

The ability of this compound derivatives to interact with and inhibit specific enzymes is a key aspect of their therapeutic potential. Research has focused on their inhibitory activity against enzymes like butyrylcholinesterase, tyrosinase, and glutathione reductase.

Butyrylcholinesterase (BChE) Inhibition: In the context of Alzheimer's disease, inhibiting cholinesterases like BChE is a key therapeutic strategy. Numerous studies have reported the synthesis of carbazole derivatives as potent and selective BChE inhibitors. researchgate.netrsc.orgnih.gov For example, a series of carbazole-benzyl pyridine (B92270) derivatives were found to have selective and potent anti-BChE activities, with one compound exhibiting an IC50 value of 0.073 μM. nih.gov Kinetic studies have often revealed a mixed-type inhibition mechanism for these compounds. researchgate.netnih.gov

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation. Carbazole derivatives have been identified as a new class of competitive tyrosinase inhibitors. rsc.org These compounds are believed to bind to the binuclear copper center of the enzyme's active site. rsc.org

Glutathione Reductase Inhibition: Glutathione reductase is a crucial enzyme in maintaining the cellular redox balance. A molecular docking study has shown that a tetrahydrospiro[carbazole-1,2′- nih.govontosight.aidithiolane] derivative exhibits a high binding affinity with human glutathione reductase, suggesting its potential as an inhibitor of this enzyme. researchgate.net This interaction could have implications for conditions associated with oxidative stress.

| Enzyme | Derivative Type | Key Finding | Reference |

|---|---|---|---|

| Butyrylcholinesterase | Carbazole-benzyl pyridine | Potent and selective inhibition (IC50 = 0.073 μM). | nih.gov |

| Tyrosinase | Carbazole derivatives | Competitive inhibition by binding to the copper center. | rsc.org |

| Glutathione Reductase | Tetrahydrospiro[carbazole-1,2′- nih.govontosight.aidithiolane] | High binding affinity in molecular docking study. | researchgate.net |

Materials Science Applications of Carbazole Derivatives General, Not Specific to 9h Carbazol 1 Ol Unless Directly Linked in Results

Optoelectronic Materials and Devices

Carbazole-based materials are ubiquitous in organic electronics due to their excellent charge transport properties, thermal stability, and tunable electronic structure. caltech.edu

Carbazole (B46965) derivatives are extensively used in OLEDs as host materials for phosphorescent emitters, as conventional fluorescent emitters, and as thermally activated delayed fluorescence (TADF) emitters. nih.govcaltech.edu Their high triplet energy levels make them particularly suitable as hosts for blue, green, and red phosphorescent dopants, enhancing device efficiency. researchgate.netcaltech.edu The ability to functionalize the carbazole core allows for the tuning of emission colors across the visible spectrum. nih.gov

In the field of organic photovoltaics (OPVs), carbazole-based polymers and small molecules are widely employed as electron-donating (p-type) materials in the active layer of solar cells. mdpi.comnih.gov Their good hole-transport capabilities and ability to absorb light make them effective components in bulk heterojunction solar cells. ontosight.ainih.gov Research focuses on designing new carbazole copolymers to improve power conversion efficiencies. mdpi.com

The inherent electron-rich nature and high hole mobility of the carbazole moiety make its derivatives excellent hole-transport materials (HTMs). ontosight.aicaltech.edu They are crucial components in devices like perovskite solar cells and dye-sensitized solar cells, where they facilitate the efficient extraction and transport of positive charge carriers (holes). oup.comacs.org Carbazole-based HTMs are being developed as cost-effective and stable alternatives to more expensive materials like spiro-OMeTAD.

Organic Photovoltaic Devices/Solar Cells

Conducting Polymers

Polycarbazoles are an important class of conducting polymers. scispace.com Polymerization can occur at different positions on the carbazole ring, leading to materials with distinct properties. hmdb.ca These polymers possess high charge carrier mobility and good stability, making them suitable for applications in electronic devices like organic field-effect transistors (OFETs) and sensors. scispace.comhmdb.ca Electropolymerization is a common method for creating thin, uniform films of these conducting polymers on various substrates. oup.com

Dyes and Pigments

Carbazole-based compounds are used as dyes and pigments due to their strong absorption in the UV-visible region and excellent thermal and photostability. oup.com They are used as sensitizers in dye-sensitized solar cells, where their role is to absorb light and inject electrons into the semiconductor. ijrpc.com The push-pull architecture, combining an electron-donating carbazole unit with an electron-accepting group, is a common strategy for designing carbazole dyes with tailored optical properties for various applications, including nonlinear optics. nist.govoup.com

Future Perspectives in 9h Carbazol 1 Ol Research

Exploration of Novel Therapeutic Targets

The unique structural features of the 9H-carbazole-1-ol moiety make it a versatile platform for interacting with a variety of biological targets. Future research is poised to uncover novel therapeutic applications by investigating its effects on a wider range of cellular and molecular pathways.

Initial studies have shown that carbazole (B46965) derivatives possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. echemcom.comnih.govijrpc.com For instance, derivatives of the closely related 3-(9H-carbazol-3-yl)propan-1-ol have been identified as inhibitors of acetylcholinesterase, an enzyme critical in the transmission of nerve signals, suggesting a potential therapeutic avenue for neurodegenerative disorders. smolecule.com

Furthermore, the 1-amino-3-(9H-carbazol-9-yl)propan-2-ol scaffold, which shares structural similarities with 9H-carbazol-1-ol, has been identified as a privileged fragment for targeting microRNA-21 (miR-21), a key regulator in cancer progression. This opens up the possibility of developing this compound-based compounds as a new class of microRNA-targeting cancer therapies.

Other potential targets for carbazole derivatives that warrant further investigation for this compound include:

Kinases: Various carbazole compounds have shown inhibitory activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govmdpi.com

Topoisomerases: As DNA intercalating agents, some carbazole derivatives can inhibit topoisomerases, enzymes essential for DNA replication, making them attractive anticancer targets. nih.gov

JAK/STAT Pathway: The JAK/STAT signaling pathway is vital for numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Carbazole derivatives have been shown to target this pathway. mdpi.com

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Target Class | Specific Target Example | Potential Therapeutic Area |

| Enzymes | Acetylcholinesterase | Neurodegenerative Diseases |

| Protein Kinases | Cancer | |

| Topoisomerases | Cancer | |

| MicroRNAs | miR-21 | Cancer |

| Signaling Pathways | JAK/STAT | Cancer, Inflammatory Disorders |

Development of Next-Generation Carbazole-Based Pharmaceuticals

The this compound core structure serves as an excellent starting point for the synthesis of a new generation of pharmaceuticals with enhanced efficacy and target specificity. Its rigid, planar structure combined with the reactive hydroxyl group allows for a wide range of chemical modifications.

The development of next-generation carbazole-based drugs will likely focus on:

Improving Potency and Selectivity: Through targeted chemical modifications, researchers can optimize the interaction of this compound derivatives with their biological targets, leading to more potent and selective drugs with fewer off-target effects.

Enhancing Pharmacokinetic Properties: Modifications to the carbazole scaffold can improve drug-like properties such as solubility, bioavailability, and metabolic stability. For example, hydroxylation at certain positions has been shown to potentially enhance solubility and bioavailability. vulcanchem.com

Combination Therapies: this compound derivatives could be developed for use in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

Research into carbazole derivatives has already led to the development of several FDA-approved drugs, such as the protein kinase inhibitor Midostaurin and the topoisomerase II inhibitor Celiptium, validating the therapeutic potential of this chemical scaffold. vulcanchem.com The structural similarities of this compound to these successful drugs underscore its promise as a building block for future pharmaceuticals.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is revolutionizing the drug discovery process, and this integrated approach is particularly valuable for the exploration of compounds like this compound.

Computational approaches that are being increasingly applied in this field include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. It has been used to study the interaction of carbazole derivatives with various biological targets.

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a specific target to identify potential hits for further experimental investigation. scielo.org.mx

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of new, untested compounds.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity, which can then be used to design new molecules with similar or improved activity.

Experimental approaches are crucial for validating the predictions made by computational models and for providing the data needed to build and refine these models. Key experimental techniques include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds against a biological target to identify active molecules.

Enzymatic and Cellular Assays: These assays are used to determine the biological activity of compounds in a controlled laboratory setting.

Structural Biology Techniques: Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed three-dimensional structures of protein-ligand complexes, offering crucial insights for structure-based drug design.

By combining these computational and experimental methods, researchers can accelerate the discovery and development of novel this compound-based pharmaceuticals in a more efficient and cost-effective manner. scielo.org.mxnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 9H-carbazol-1-ol derivatives, and how can reaction conditions be optimized?

- Answer : The synthesis of carbazole derivatives often involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, N-acyl carbazoles can be synthesized by reacting carbazoles with diaryliodonium salts under palladium catalysis, achieving yields >70% . Key parameters include solvent choice (e.g., THF or DMF), reaction temperature (60–100°C), and stoichiometric ratios of reagents. Optimization requires monitoring via TLC and purification by column chromatography using hexane/EtOAc gradients .

Q. How can NMR spectroscopy validate the structural integrity of this compound derivatives?

- Answer : H NMR (500 MHz, DMSO-d) is critical for confirming substitution patterns. For example, aromatic protons in carbazole derivatives appear as multiplets between δ 7.5–8.5 ppm, while hydroxyl protons (if present) resonate as broad singlets around δ 9–10 ppm. C NMR confirms carbonyl groups (e.g., ketones at ~200 ppm) and aromatic carbons (100–150 ppm). Cross-validation with HRMS (ESI+) ensures molecular ion peaks match theoretical masses .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Avoid inhalation by working in fume hoods. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers away from ignition sources. Spills should be neutralized with inert absorbents (e.g., sand) and disposed as hazardous waste .

Advanced Research Questions

Q. How can contradictory crystallographic data in carbazole derivatives be resolved during structural refinement?

- Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXL for refinement, applying restraints (e.g., SIMU, DELU) to model disorder. High-resolution data (≤1.0 Å) improves accuracy. Validate with R-factor convergence (<5%) and check for hydrogen-bonding networks using OLEX2 .

Q. What computational tools are recommended for modeling the electronic properties of this compound derivatives?

- Answer : Density Functional Theory (DFT) with Gaussian or ORCA predicts HOMO-LUMO gaps and charge-transfer properties. For crystallographic visualization, ORTEP-3 generates thermal ellipsoid diagrams, while Mercury (CCDC) analyzes π-π stacking interactions. Pair computational results with experimental UV-Vis and fluorescence spectra to validate photophysical behavior .

Q. How do substituents influence the photophysical and electrochemical properties of carbazole derivatives?

- Answer : Electron-donating groups (e.g., -OH, -NH) red-shift absorption/emission spectra by stabilizing excited states. Electrochemical studies (cyclic voltammetry) reveal oxidation potentials (e.g., ~1.2 V vs. Ag/AgCl for carbazoles), correlating with HOMO levels. Substituent effects are quantified via Hammett constants (σ) and modeled using TD-DFT .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

- Answer : Optimize catalyst systems (e.g., Pd(PPh)/XPhos) and bases (KCO/CsCO). Microwave-assisted synthesis (100–120°C, 30 min) enhances reaction efficiency. Monitor side reactions (e.g., dehalogenation) via LC-MS and use directing groups (e.g., boronic esters) to improve regioselectivity .

Methodological Notes

- Data Contradiction Analysis : Compare experimental (XRD, NMR) and computational results using statistical tools (χ tests). Resolve outliers by re-examining sample purity or refining crystallographic models .

- Advanced Characterization : Combine SC-XRD with Hirshfeld surface analysis to map intermolecular interactions. For dynamic processes (e.g., tautomerism), use variable-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |